Cas no 4728-06-7 ((1,3-Dioxan-4-yl)methanol)
(1,3-Dioxan-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1,3-Dioxan-4-yl)methanol
- m-Dioxane-4-methanol(8CI)
- m-Dioxane-4-methanol
- DTXSID00553622
- SCHEMBL1959659
- 1,3-dioxan-4-ylmethanol
- 4728-06-7
- 4-HYDROXYMETHYL-1,3-DIOXANE
- TXJCQKSWDOLICI-UHFFFAOYSA-N
-
- Inchi: 1S/C5H10O3/c6-3-5-1-2-7-4-8-5/h5-6H,1-4H2
- InChI Key: TXJCQKSWDOLICI-UHFFFAOYSA-N
- SMILES: O1COCCC1CO
Computed Properties
- Exact Mass: 118.063
- Monoisotopic Mass: 118.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 64.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.102±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 199.6±15.0 ºC (760 Torr),
- Flash Point: 91.3±4.2 ºC,
- Solubility: Soluble (467 g/l) (25 º C),
- PSA: 38.69
(1,3-Dioxan-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181585-5g |
(1,3-dioxan-4-yl)methanol |
4728-06-7 | 95% | 5g |
$557 | 2021-08-05 | |
| Alichem | A449039226-5g |
(1,3-Dioxan-4-yl)methanol |
4728-06-7 | 95% | 5g |
$532.80 | 2023-09-01 | |
| Chemenu | CM181585-1g |
(1,3-dioxan-4-yl)methanol |
4728-06-7 | 95% | 1g |
$190 | 2024-07-16 | |
| Crysdot LLC | CD11120656-5g |
(1,3-Dioxan-4-yl)methanol |
4728-06-7 | 95+% | 5g |
$589 | 2024-07-17 |
(1,3-Dioxan-4-yl)methanol Related Literature
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Narsimha Mamidi,Subhankar Panda,Rituparna Borah,Debasis Manna Mol. BioSyst. 2014 10 3002
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Narsimha Mamidi,Subhankar Panda,Rituparna Borah,Debasis Manna Mol. BioSyst. 2014 10 3002
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Simon FitzGerald,Christopher Farren,Claire F. Stanley,Andrew Beeby,Martin R. Bryce Photochem. Photobiol. Sci. 2002 1 581
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Xin Yan,Shao-Min Zhang,Yikang Wu,Po Gao Org. Biomol. Chem. 2011 9 6797
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Nicolas Rival,Gilles Hanquet,Charlelie Bensoussan,Sébastien Reymond,Janine Cossy,Fran?oise Colobert Org. Biomol. Chem. 2013 11 6829
Additional information on (1,3-Dioxan-4-yl)methanol
(1,3-Dioxan-4-yl)methanol: A Comprehensive Overview
(1,3-Dioxan-4-yl)methanol, also known by its CAS number 4728-06-7, is a versatile organic compound with significant applications in various fields. This compound, which belongs to the class of cyclic ethers, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, materials science, and industrial chemistry. Recent studies have further elucidated its synthesis, reactivity, and functionalization, making it a subject of interest for both academic and industrial researchers.
The molecular structure of (1,3-Dioxan-4-yl)methanol consists of a six-membered dioxane ring with a hydroxymethyl group attached at the 4-position. This arrangement imparts the compound with a balance of rigidity and flexibility, enabling it to participate in diverse chemical transformations. The dioxane ring is known for its stability and ability to undergo various reactions, such as nucleophilic substitution and oxidation, which are pivotal in organic synthesis.
Recent advancements in synthetic methodologies have streamlined the production of (1,3-Dioxan-4-yl)methanol. Traditionally synthesized via the acid-catalyzed cyclization of diols or through ring-opening reactions of epoxides, modern approaches now leverage catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. For instance, researchers have explored the use of enzymes and microwave-assisted synthesis to achieve higher yields and better purity.
The applications of (1,3-Dioxan-4-yl)methanol span across multiple domains. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents. Its ability to form stable ether linkages makes it valuable in drug delivery systems and polymer chemistry. Additionally, in materials science, this compound is employed as a precursor for high-performance polymers and advanced composites.
Recent studies have also highlighted the potential of (1,3-Dioxan-4-yl)methanol in sustainable chemistry. Its role as a building block for biodegradable materials and eco-friendly solvents aligns with the growing demand for environmentally responsible chemical processes. Researchers are actively exploring its use in synthesizing bio-based plastics and renewable energy storage materials.
In terms of toxicity and environmental impact, (1,3-Dioxan-4-yl)methanol has been subjected to rigorous testing. Experimental data indicate that it exhibits low acute toxicity but requires controlled handling to prevent prolonged exposure. Regulatory bodies have established guidelines for its safe use in industrial settings.
The future prospects for (1,3-Dioxan-4-yl)methanol are promising. With ongoing research into its catalytic transformations and functionalization pathways, this compound is expected to find new applications in areas such as nanotechnology and biomedical engineering. Its adaptability as both a reactive intermediate and a functional material precursor positions it as a key player in the evolving landscape of organic chemistry.
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